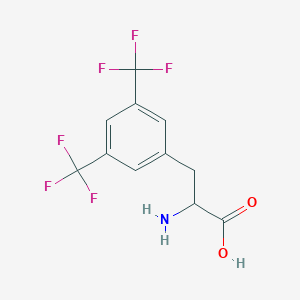

3,5-Bis(trifluoromethyl)-DL-phenylalanine

Description

The exact mass of the compound 3,5-Bis(trifluoromethyl)-DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Bis(trifluoromethyl)-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTMNIDBMOGRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371183 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237076-69-6 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237076-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)-DL-phenylalanine: A Keystone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing drug-like properties. Among the vast array of fluorinated building blocks, 3,5-Bis(trifluoromethyl)-DL-phenylalanine stands out as a non-proteinogenic amino acid of significant interest. Its unique structural and electronic characteristics, imparted by the two trifluoromethyl (CF₃) groups on the phenyl ring, offer a powerful lever for researchers to modulate the pharmacokinetic and pharmacodynamic profiles of peptide and small molecule drug candidates.

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)-DL-phenylalanine, from its fundamental molecular properties to its synthesis, analysis, and critical applications in drug development. As a Senior Application Scientist, the aim is to not only present established data but also to provide insights into the causal relationships between its structure and its functional advantages in a research and development context.

Core Molecular Profile of 3,5-Bis(trifluoromethyl)-DL-phenylalanine

A thorough understanding of the foundational physicochemical properties of this molecule is the first step towards its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₆NO₂ | AOBIOUS |

| Molecular Weight | 301.19 g/mol | AOBIOUS |

| CAS Number | 70433-12-2 | AOBIOUS |

| Appearance | White to off-white solid (typical for similar analogs) | General knowledge |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like methanol and ethanol.[1] | Inferred from related compounds |

The molecular weight of 3,5-Bis(trifluoromethyl)-DL-phenylalanine is 301.19 g/mol , and its chemical formula is C₁₁H₉F₆NO₂ .

The "Why": Causality Behind the Trifluoromethyl Advantage

The true value of 3,5-Bis(trifluoromethyl)-DL-phenylalanine lies in the profound impact of the two CF₃ groups on the molecule's behavior. These are not mere substitutions but strategic modifications that confer distinct advantages.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life of drug candidates incorporating this amino acid.

-

Increased Lipophilicity: The CF₃ groups significantly increase the lipophilicity of the phenyl ring. This property can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability and tissue distribution.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the two CF₃ groups alters the electron density of the aromatic ring. This can influence pKa values of nearby functional groups and modulate non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for target binding.

-

Improved Binding Affinity and Selectivity: The unique steric and electronic profile of the 3,5-bis(trifluoromethyl)phenyl moiety can lead to more specific and higher-affinity interactions with biological targets, such as enzyme active sites and protein-protein interfaces.[2]

Caption: Impact of 3,5-bis(trifluoromethyl) substitution on phenylalanine properties.

Synthesis Strategies: A Field-Proven Perspective

Illustrative Asymmetric Hydrogenation Approach

This protocol is based on general methods for preparing chiral phenylalanine derivatives and serves as a validated starting point for optimization.[1]

Step 1: Precursor Synthesis (Acetamidocinnamic Acid Derivative)

-

Reaction: Condensation of 3,5-bis(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride.

-

Rationale: This Erlenmeyer-Azlactone synthesis is a classic and reliable method for generating the α,β-unsaturated amino acid precursor. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.

-

Purification: The resulting acetamidocinnamic acid derivative is typically purified by recrystallization.

Step 2: Asymmetric Hydrogenation

-

Reaction: The precursor is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., BINAP).

-

Causality: The chiral catalyst creates a chiral environment around the double bond, leading to the stereoselective addition of hydrogen and the formation of one enantiomer in excess. The choice of ligand is paramount for achieving high enantioselectivity.

-

Conditions: The reaction is typically run under a hydrogen atmosphere at a specific pressure and temperature, which must be optimized for each substrate.

Step 3: Deprotection

-

Reaction: The N-acetyl group is removed by acid or base hydrolysis (e.g., refluxing with aqueous HCl).

-

Rationale: This step yields the final free amino acid. Acid hydrolysis is often preferred as it also protonates the amine, facilitating subsequent purification.

-

Purification: The final product, 3,5-Bis(trifluoromethyl)-DL-phenylalanine, can be purified by recrystallization or ion-exchange chromatography.

Sources

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)-DL-phenylalanine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)-DL-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, medicinal chemists, and drug development professionals. The strategic incorporation of two trifluoromethyl groups onto the phenyl ring of phenylalanine dramatically alters its physicochemical properties, offering unique advantages in the design of novel peptides and small molecule therapeutics. This document delves into the structural attributes, synthesis methodologies, and diverse applications of this compound, providing field-proven insights and detailed experimental considerations.

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity. In the context of amino acids, these modifications can lead to peptides and proteins with increased resistance to proteolytic degradation, enhanced cell permeability, and altered receptor binding profiles.[1][3]

3,5-Bis(trifluoromethyl)-DL-phenylalanine emerges as a particularly compelling building block due to the presence of two highly electronegative CF3 groups. This disubstitution pattern significantly influences the electronic nature of the aromatic ring and imparts a unique steric profile, making it a valuable tool for probing and modulating biological interactions.

Molecular Structure and Physicochemical Properties

The foundational structure of 3,5-Bis(trifluoromethyl)-DL-phenylalanine is that of the amino acid phenylalanine, with two trifluoromethyl groups situated at the meta positions of the phenyl ring. This seemingly simple modification has profound implications for its chemical behavior.

Molecular Structure:

Caption: 2D structure of 3,5-Bis(trifluoromethyl)-DL-phenylalanine.

Physicochemical Data Summary

While experimentally determined data for 3,5-Bis(trifluoromethyl)-DL-phenylalanine is not extensively published, the following table provides predicted and analogous compound data to guide researchers.

| Property | Predicted/Analogous Value | Comments and Citations |

| Molecular Formula | C₁₁H₉F₆NO₂ | - |

| Molecular Weight | 317.19 g/mol | - |

| Melting Point | Not available | The melting point of 3-(Trifluoromethyl)-L-phenylalanine is reported as 216°C (dec.). The disubstituted analog is expected to have a higher melting point due to increased molecular weight and intermolecular forces. |

| Solubility | Low in water, soluble in organic solvents (e.g., Methanol, Ethanol) | Based on the properties of similar fluorinated amino acids.[4] The high fluorine content significantly increases lipophilicity. |

| pKa (Carboxyl) | ~1.8 - 2.2 (Predicted) | The electron-withdrawing CF₃ groups are expected to lower the pKa of the carboxylic acid compared to phenylalanine (pKa ~2.2). |

| pKa (Ammonium) | ~8.5 - 9.0 (Predicted) | The inductive effect of the CF₃ groups is expected to slightly lower the pKa of the ammonium group compared to phenylalanine (pKa ~9.1). |

Spectroscopic Characterization (Predicted)

Unequivocal identification of 3,5-Bis(trifluoromethyl)-DL-phenylalanine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, alpha-proton, and beta-protons. The aromatic region will be simplified due to the substitution pattern. The alpha-proton will appear as a multiplet, coupled to the beta-protons and the amine protons (if not exchanged with D₂O). The beta-protons will appear as a multiplet due to coupling with the alpha-proton.

-

¹³C NMR: The carbon NMR will show characteristic signals for the carboxyl carbon, the alpha-carbon, the beta-carbon, and the aromatic carbons. The carbons attached to the trifluoromethyl groups will show splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule and is expected to show a single resonance for the six equivalent fluorine atoms of the two CF₃ groups.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (amine) | 3000 - 3300 (broad) |

| C=O stretch (carboxylic acid) | 1700 - 1730 |

| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |

| C-F stretch (trifluoromethyl) | 1100 - 1350 (strong, multiple bands) |

| Aromatic C-H stretch | ~3030 |

| Aromatic C=C stretch | ~1600, 1450 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) may lead to fragmentation, with characteristic losses of the carboxyl group and parts of the side chain. Electrospray ionization (ESI) is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 318.06.

Synthesis of 3,5-Bis(trifluoromethyl)-DL-phenylalanine: A Strategic Approach

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 3,5-Bis(trifluoromethyl)-DL-phenylalanine.

Experimental Protocol: Asymmetric Synthesis via Chiral Ni(II) Complex

This protocol is adapted from established methods for the asymmetric synthesis of non-proteinogenic amino acids.

Step 1: Preparation of the Chiral Ni(II) Complex of a Glycine Schiff Base

-

Rationale: The chiral Ni(II) complex serves as a template to control the stereochemistry of the newly formed C-C bond during the alkylation step.

-

Procedure:

-

To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) in a suitable solvent such as methanol, add an equimolar amount of glycine.

-

Add one equivalent of a base (e.g., sodium hydroxide) and stir until a clear solution is obtained.

-

Add an aqueous solution of nickel(II) nitrate hexahydrate and continue stirring. The formation of the deep red complex indicates the successful chelation.

-

Isolate the complex by filtration, wash with water and a non-polar solvent like hexane, and dry under vacuum.

-

Step 2: Alkylation of the Ni(II) Complex

-

Rationale: This is the key bond-forming step where the 3,5-bis(trifluoromethyl)benzyl moiety is introduced. The bulky chiral ligand directs the incoming electrophile to one face of the glycine enolate, leading to a high degree of diastereoselectivity.

-

Procedure:

-

Suspend the dried Ni(II) complex in an aprotic solvent such as acetonitrile or DMF.

-

Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide or DBU) at low temperature (-40 to -20 °C) to generate the nucleophilic enolate.

-

Slowly add a solution of 3,5-bis(trifluoromethyl)benzyl bromide in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Hydrolysis and Liberation of the Amino Acid

-

Rationale: The final step involves the removal of the chiral auxiliary and the nickel ion to yield the free amino acid.

-

Procedure:

-

Dissolve the crude alkylated complex in a mixture of methanol and hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture at reflux for several hours to ensure complete hydrolysis of the Schiff base and removal of the protecting groups.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the chiral ligand.

-

Neutralize the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) with a base (e.g., ammonium hydroxide).

-

The desired 3,5-Bis(trifluoromethyl)-DL-phenylalanine will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

-

Applications in Peptide and Small Molecule Drug Discovery

The unique properties of 3,5-Bis(trifluoromethyl)-DL-phenylalanine make it a valuable building block for modulating the biological activity and pharmacokinetic profiles of peptides and small molecules.

Logic of Application:

Sources

The Strategic Deployment of 3,5-Bis(trifluoromethyl)-DL-phenylalanine in Modern Drug Discovery: A Technical Guide

Foreword: The Fluorine Advantage in Medicinal Chemistry

The deliberate incorporation of fluorine into bioactive molecules represents a paradigm shift in contemporary drug discovery.[1][2][3] This seemingly subtle atomic substitution can profoundly alter a compound's physicochemical and pharmacological profile, offering medicinal chemists a powerful tool to overcome prevalent challenges in drug development.[4][5] Among the various fluorinated motifs, the 3,5-bis(trifluoromethyl)phenyl group has emerged as a particularly influential pharmacophore, gracing the structures of several FDA-approved drugs.[1][2] This guide delves into the untapped potential of a unique building block bearing this moiety: 3,5-Bis(trifluoromethyl)-DL-phenylalanine. While not yet a component of a marketed drug itself, its structural attributes, informed by the successes of analogous compounds, position it as a high-value asset for crafting next-generation therapeutics. Herein, we will explore the rationale behind its use, methods for its integration into peptide-based modalities, and a forward-looking perspective on its prospective applications.

The Physicochemical Impact of the 3,5-Bis(trifluoromethyl)phenyl Moiety

The introduction of two trifluoromethyl (CF3) groups onto the phenyl ring of phenylalanine imparts a unique set of properties that can be strategically exploited in drug design.[4][5]

-

Enhanced Lipophilicity and Metabolic Stability: The CF3 group is highly lipophilic, and the presence of two such groups significantly increases the overall lipophilicity of the amino acid side chain.[5] This can enhance membrane permeability and improve oral bioavailability.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the phenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.[4]

-

Modulation of Electronic Properties and Binding Interactions: The potent electron-withdrawing nature of the two CF3 groups alters the electronic distribution of the aromatic ring.[5] This can influence pKa values of nearby functional groups and create unique electrostatic and van der Waals interactions with biological targets.[5] The 3,5-substitution pattern also provides a distinct steric footprint that can be leveraged to achieve selective binding to a target protein over closely related off-targets.

-

Induction of Favorable Peptide Conformations: When incorporated into a peptide sequence, the bulky and rigid nature of the 3,5-bis(trifluoromethyl)phenyl side chain can induce specific secondary structures, such as β-turns or helical motifs. This conformational constraint can pre-organize the peptide into its bioactive conformation, leading to enhanced receptor affinity and potency.

A comparative analysis of the physicochemical properties of Phenylalanine and its fluorinated analogue is presented below:

| Property | Phenylalanine | 3,5-Bis(trifluoromethyl)-DL-phenylalanine | Rationale for Change |

| Molecular Weight | 165.19 g/mol | 301.21 g/mol | Addition of two CF3 groups |

| LogP (Predicted) | ~1.8 | ~4.5 | Increased lipophilicity from CF3 groups |

| Metabolic Stability | Susceptible to aromatic hydroxylation | Highly resistant to oxidative metabolism | Strong C-F bonds shield the aromatic ring |

| Binding Interactions | Hydrophobic, π-π stacking | Enhanced hydrophobic, halogen bonding, dipole-dipole | Electron-withdrawing CF3 groups alter electronic properties |

Synthesis and Incorporation into Peptides: A Step-by-Step Protocol

The unique properties of 3,5-Bis(trifluoromethyl)-DL-phenylalanine can be harnessed by incorporating it into peptide sequences using solid-phase peptide synthesis (SPPS). Below is a detailed, field-proven protocol for this process.

Experimental Protocol: Incorporation of Fmoc-3,5-Bis(trifluoromethyl)-DL-phenylalanine-OH into a Peptide Sequence

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-3,5-Bis(trifluoromethyl)-DL-phenylalanine-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of Fmoc-3,5-Bis(trifluoromethyl)-DL-phenylalanine-OH and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 3,5-Bis(trifluoromethyl)-DL-phenylalanine.

Potential Therapeutic Applications: Learning from Precedent

While direct clinical applications of 3,5-Bis(trifluoromethyl)-DL-phenylalanine are yet to be established, the proven success of other molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety provides a strong rationale for its exploration in various therapeutic areas.

Oncology

The anticancer agent Selinexor , approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma, features a 3,5-bis(trifluoromethyl)phenyl group.[1][2] This moiety is crucial for its mechanism of action, which involves the inhibition of the nuclear export protein XPO1.[1] The lipophilic and electronically distinct nature of the 3,5-bis(trifluoromethyl)phenyl group likely contributes to its high binding affinity and cellular activity.[1][2]

Hypothetical Application: Peptides incorporating 3,5-Bis(trifluoromethyl)-DL-phenylalanine could be designed as inhibitors of protein-protein interactions that are critical for cancer cell survival and proliferation. The unique side chain could disrupt key hydrophobic or electrostatic interactions at the interface of two proteins, leading to a therapeutic effect.

Caption: Simplified mechanism of action of Selinexor, highlighting the role of XPO1 inhibition.

Endocrine and Metabolic Disorders

Dutasteride , a 5α-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia, also contains a 2,5-bis(trifluoromethyl)phenyl group, a close structural relative of the 3,5-isomer.[2] This substitution pattern enhances its potency compared to earlier-generation inhibitors.[2]

Hypothetical Application: Peptide-based therapeutics targeting metabolic hormone receptors, such as GLP-1R or glucagon receptors, could benefit from the inclusion of 3,5-Bis(trifluoromethyl)-DL-phenylalanine. The enhanced metabolic stability could prolong the peptide's half-life, reducing dosing frequency, while the unique side chain could fine-tune receptor binding affinity and selectivity.

Infectious Diseases

Recent research has demonstrated that pyrazole derivatives bearing a 3,5-bis(trifluoromethyl)phenyl substituent exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Hypothetical Application: Antimicrobial peptides (AMPs) are a promising class of therapeutics for combating antibiotic resistance. Incorporating 3,5-Bis(trifluoromethyl)-DL-phenylalanine into AMP sequences could enhance their membrane-disrupting activity and improve their stability in the presence of proteases, leading to more effective antibacterial agents.

Characterization of Peptides Containing 3,5-Bis(trifluoromethyl)-DL-phenylalanine

Thorough characterization is essential to ensure the quality and purity of synthetic peptides for research and potential therapeutic use.

| Analytical Technique | Purpose | Expected Observations |

| Analytical RP-HPLC | Assess purity and retention time | A single, sharp peak indicating high purity. The retention time will be significantly longer than the non-fluorinated analogue due to increased hydrophobicity. |

| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Confirm molecular weight | The observed mass should match the calculated mass of the peptide containing the 3,5-bis(trifluoromethyl)phenylalanine residue. |

| Tandem Mass Spectrometry (MS/MS) | Sequence verification | Fragmentation analysis should confirm the presence and position of the 3,5-bis(trifluoromethyl)phenylalanine residue within the peptide sequence. |

| Circular Dichroism (CD) Spectroscopy | Determine secondary structure | The CD spectrum can reveal if the incorporation of the fluorinated amino acid induces a specific conformation (e.g., α-helix, β-sheet). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure and dynamics | 19F NMR can be used to probe the local environment of the trifluoromethyl groups, providing insights into protein folding and ligand binding. |

Future Outlook and Conclusion

3,5-Bis(trifluoromethyl)-DL-phenylalanine represents a largely unexplored yet highly promising building block for drug discovery. The compelling precedent set by approved drugs containing the 3,5-bis(trifluoromethyl)phenyl moiety underscores the potential of this functional group to impart favorable pharmacological properties. While further research is needed to fully elucidate its biological activities and therapeutic potential, the strategic incorporation of this unique amino acid into peptides and other small molecules offers a compelling avenue for the development of novel therapeutics with enhanced efficacy, stability, and selectivity. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, we can anticipate that 3,5-Bis(trifluoromethyl)-DL-phenylalanine will become an increasingly valuable tool in the medicinal chemist's armamentarium.

References

-

Processes, Vol. 10, Issue 10, p. 2054 (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Molecules, Vol. 26, Issue 17, p. 5083 (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

-

Molecules, Vol. 26, Issue 17, p. 5083 (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Beyond the Canonical 20: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Science

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of unnatural amino acids (Uaas) and their transformative role in peptide science. We will delve into the core principles, methodologies, and applications of Uaas, moving beyond a simple recitation of facts to provide field-proven insights into the "why" behind experimental choices.

The Rationale for Expanding the Genetic Alphabet: Why Unnatural Amino Acids?

The 20 canonical amino acids, dictated by the universal genetic code, have long been the foundational building blocks of life. However, their chemical diversity is inherently limited. The introduction of unnatural amino acids—those not among the 20 naturally encoded—into peptide chains has emerged as a powerful strategy to overcome these limitations.[1] This expansion of the chemical repertoire allows for the precise engineering of peptides with novel structures, enhanced therapeutic properties, and unique functionalities.[1][2]

The incorporation of Uaas can confer a range of desirable attributes to peptides, including:

-

Enhanced Stability: Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The introduction of Uaas, such as D-amino acids or N-methylated amino acids, can render peptide bonds unrecognizable to these enzymes, significantly increasing their plasma stability.[2][3] For instance, substituting a natural L-amino acid with its D-enantiomer can confer resistance to enzymatic degradation.[4]

-

Improved Pharmacokinetics: Uaas can be used to modulate the physicochemical properties of peptides, such as lipophilicity and hydrophilicity, to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This can lead to improved oral bioavailability and better tissue distribution.[2]

-

Conformational Constraint: The flexibility of linear peptides can lead to reduced receptor binding affinity and selectivity. Uaas can be used to introduce conformational constraints, such as through cyclization or by incorporating rigid bicyclic or aromatic structures, to lock the peptide into its bioactive conformation.[3]

-

Novel Functionalities: Uaas can introduce unique chemical handles into peptides, enabling a wide range of applications. These include fluorescent probes for imaging, photo-crosslinkers for studying protein-protein interactions, and bioorthogonal groups for site-specific labeling and conjugation.[][6]

A Universe of Possibilities: Categorizing Unnatural Amino Acids

The diversity of unnatural amino acids is vast and continues to expand. They can be broadly categorized based on their structure and function.

| Category | Examples | Key Features & Applications | Chemical Structures |

| Backbone Modifications | N-methylated amino acids, β-amino acids, D-amino acids | Enhance proteolytic stability; induce specific secondary structures (e.g., helices, turns); modulate receptor binding.[2] | |

| Side Chain Modifications | Halogenated (e.g., 5F-Trp), Hydroxylated (e.g., hydroxyproline), Nitro derivatives | Alter electronic properties; introduce hydrogen bonding potential; serve as spectroscopic probes. | |

| Bioorthogonal Handles | Azido-lysine, Propargyl-lysine, Tetrazinyl-lysine | Enable "click" chemistry for site-specific labeling, conjugation to drugs (ADCs), or surfaces.[][7] | |

| Photo-reactive Probes | p-Benzoyl-L-phenylalanine (Bpa) | Form covalent crosslinks upon UV irradiation to map protein-protein interactions.[] | |

| Fluorescent Probes | (7-hydroxy-4-coumarin-yl)-ethylglycine | Act as intrinsic fluorescent reporters to study protein conformational changes and dynamics.[8] | |

| Conformationally Constrained | Bicyclic amino acids, α,α-disubstituted amino acids | Induce rigid conformations to enhance binding affinity and selectivity.[3] |

Methods of Incorporation: Weaving Uaas into Peptides

The incorporation of unnatural amino acids into peptides can be achieved through several powerful methodologies, each with its own set of advantages and limitations. The choice of method is dictated by the desired scale of synthesis, the complexity of the peptide, and the nature of the Uaa.

Chemical Synthesis: The Workhorse of Peptide Science

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides containing Uaas.[4][9] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10]

The following diagram illustrates the iterative cycle of Fmoc-based SPPS, the most common strategy for incorporating both natural and unnatural amino acids.

Caption: Iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines a general procedure for a single coupling cycle.[4][11]

-

Resin Swelling: Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.[4][11]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered Uaas.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling and washing steps, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[4]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Causality Behind Experimental Choices:

-

Choice of Resin: The resin determines the C-terminal functionality of the peptide (e.g., amide or carboxylic acid).

-

Fmoc vs. Boc Chemistry: Fmoc chemistry is generally preferred due to its milder deprotection conditions (piperidine) compared to the strong acid (TFA) used in Boc chemistry, which can be harsh on sensitive Uaas.

-

Coupling Reagents: The choice of coupling reagent is critical, especially for sterically hindered Uaas. More potent reagents like HATU are often necessary to achieve high coupling efficiencies.

-

Cleavage Cocktail: The composition of the cleavage cocktail is tailored to the specific amino acid sequence to minimize side reactions.

Biosynthesis: Reprogramming the Genetic Code

Genetic Code Expansion (GCE) is a powerful technique that enables the site-specific incorporation of Uaas into peptides and proteins in living cells.[12][13] This is achieved by repurposing a stop codon (typically the amber stop codon, UAG) to encode for a specific Uaa.[12][14]

The success of GCE hinges on the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[12][13] This means that the engineered aaRS specifically charges the engineered tRNA with the desired Uaa, and neither interacts with the host cell's endogenous aaRSs or tRNAs.[12]

Caption: The core components of a Genetic Code Expansion (GCE) system.

-

Plasmid Construction:

-

Clone the gene for the orthogonal aaRS into an expression vector, often under the control of an inducible promoter.

-

Clone the gene for the orthogonal tRNA with the CUA anticodon into a separate expression vector or the same vector as the aaRS.

-

Introduce an amber (UAG) stop codon at the desired site in the gene of interest for the peptide to be produced.

-

-

Transformation: Co-transform E. coli with the plasmids containing the orthogonal aaRS/tRNA pair and the target peptide gene.

-

Cell Culture and Induction:

-

Grow the transformed E. coli in a suitable medium.

-

When the culture reaches the desired optical density, add the unnatural amino acid to the culture medium.

-

Induce the expression of the aaRS, tRNA, and the target peptide gene.

-

-

Protein Expression and Purification: Allow the cells to express the peptide containing the Uaa. Harvest the cells and purify the peptide using standard protein purification techniques (e.g., affinity chromatography).

Causality Behind Experimental Choices:

-

Choice of Orthogonal Pair: The aaRS/tRNA pair must be truly orthogonal to the host system to prevent misincorporation of natural amino acids.

-

Codon Choice: The amber stop codon (UAG) is most commonly used because it is the least frequently used stop codon in many organisms.

-

Uaa Concentration: The concentration of the Uaa in the culture medium needs to be optimized to ensure efficient incorporation without causing toxicity to the cells.

Convergent Strategies: Native Chemical Ligation

For the synthesis of larger peptides and proteins containing Uaas, a convergent approach is often employed. Native Chemical Ligation (NCL) is a powerful technique that allows for the chemoselective joining of two unprotected peptide fragments.[15][16] One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine residue. The reaction forms a native peptide bond at the ligation site.[15][16] This method allows for the incorporation of Uaas into specific segments of a larger peptide, which can then be assembled.

Verification and Characterization: Ensuring Success

The successful incorporation of an unnatural amino acid must be rigorously verified. Several analytical techniques are employed for this purpose.

-

Mass Spectrometry (MS): This is the primary tool for confirming the correct mass of the synthesized peptide, which will be shifted by the mass of the incorporated Uaa. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the Uaa.[8][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. It can be used to confirm the incorporation of the Uaa and to study its effect on the peptide's conformation.[17][18]

-

Fluorescence Spectroscopy: If a fluorescent Uaa has been incorporated, its unique spectral properties can be used to confirm its presence and to study the peptide's environment and dynamics.[8]

Applications in Drug Discovery and Beyond

The ability to incorporate unnatural amino acids has revolutionized peptide-based drug discovery and created new avenues for research.

-

Improving Peptide Therapeutics: As previously mentioned, Uaas are instrumental in enhancing the stability, permeability, and potency of peptide drugs.[1][2] For example, the incorporation of N-methylated amino acids can improve the oral bioavailability of peptides by preventing their degradation in the gastrointestinal tract.

-

Probing Biological Systems: Uaas with unique functionalities, such as photo-crosslinkers and fluorescent probes, are invaluable tools for studying complex biological processes like protein-protein interactions and signal transduction pathways.[]

-

Developing Novel Biomaterials: The incorporation of Uaas can be used to create novel biomaterials with tailored properties, such as hydrogels with tunable responsiveness.[19]

-

Antibody-Drug Conjugates (ADCs): The site-specific incorporation of Uaas with bioorthogonal handles allows for the precise and homogenous conjugation of cytotoxic drugs to antibodies, leading to more effective and safer cancer therapies.[]

Challenges and Future Perspectives

Despite the significant advances in the field, several challenges remain in the widespread application of unnatural amino acids. These include the cost and availability of some Uaas, the efficiency of incorporation, and potential immunogenicity.[17] However, ongoing research is focused on developing more efficient and robust methods for Uaa incorporation, expanding the repertoire of available Uaas, and exploring new applications in medicine and biotechnology. The continued development of this powerful technology promises to further push the boundaries of peptide science and lead to the creation of novel therapeutics and research tools.

References

-

Adhikari, A., Bhattarai, B. R., Aryal, A., Thapa, N., KC, P., Adhikari, A., Maharjan, S., Chanda, P. B., Regmi, B. P., & Parajuli, N. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38126–38145. [Link]

-

Ott, M. G., et al. (2012). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS One, 7(10), e45543. [Link]

-

Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764–4806. [Link]

-

Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039–11044. [Link]

-

Conibear, A. C., et al. (2018). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 47(24), 9047-9064. [Link]

-

D'Amour, K. A., & Bowie, J. U. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry, 60(27), 2135–2143. [Link]

-

Glassman, C. R., et al. (2017). Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides. Advanced Materials, 29(33), 1701904. [Link]

-

Nikic, I., & Lemke, E. A. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 288(4), 1107–1117. [Link]

-

Joyce, C. M., et al. (2012). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry, 287(49), 41319–41328. [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]

-

Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-70. [Link]

-

Sakamoto, K., et al. (2017). Genetic Code Expansion: A Brief History and Perspective. Journal of Molecular Biology, 429(21), 3225-3238. [Link]

-

Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764-4806. [Link]

-

Coin, I. (2018). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Methods in Molecular Biology, 1756, 3-23. [Link]

-

Kumar, A., et al. (2021). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 125(39), 10984–10996. [Link]

-

Fu, Y. (2009). Native Chemical Ligation. University of Illinois Urbana-Champaign. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 25, 2026, from [Link]

-

LibreTexts. (2025, January 25). 3.1: Amino Acids and Peptides. Biology LibreTexts. [Link]

-

Liu, M., & Li, C. (2018). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Molecules, 23(1), 151. [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Lundy, W. B., et al. (2017). Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. Bioorganic & Medicinal Chemistry, 25(21), 5691–5700. [Link]

-

ResearchGate. (n.d.). General method for site-specific UAA incorporation. Retrieved January 25, 2026, from [Link]

-

Le, C., et al. (2018). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(11), 2277–2286. [Link]

-

Kent, S. B. (1988). Principles and Practice of Solid-Phase Peptide Synthesis. Annual Review of Biochemistry, 57, 957-989. [Link]

-

Ohta, A., et al. (2018). Translational Control using an Expanded Genetic Code. International Journal of Molecular Sciences, 19(10), 2969. [Link]

-

Gellman, S. H. (1998). Ligation methods for peptide and protein synthesis with applications to b-peptide assembli. Current Opinion in Chemical Biology, 2(6), 717-725. [Link]

-

Portland State University. (n.d.). Chapter 24: Amino Acids, Peptides, and Proteins. Retrieved January 25, 2026, from [Link]

-

University of Regensburg. (n.d.). Peptide NMR. Retrieved January 25, 2026, from [Link]

-

Payne, R. J., & Otting, G. (2013). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Communications, 49(48), 5414-5425. [Link]

-

Fields, G. B. (2005). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

ResearchGate. (n.d.). Figure 2. The difference of 22 natural amino acids and 593 non-natural.... Retrieved January 25, 2026, from [Link]

-

Bode, J. W. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 263-269. [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy structures of designed.... Retrieved January 25, 2026, from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]

- 19. Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Bis(trifluoromethyl)-DL-phenylalanine safety and handling

An In-depth Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)-DL-phenylalanine

Introduction: A Framework for Handling Novel Compounds with High-Hazard Potential

3,5-Bis(trifluoromethyl)-DL-phenylalanine is a specialized amino acid derivative of significant interest to researchers in drug discovery and medicinal chemistry. The incorporation of two trifluoromethyl (-CF₃) groups onto the phenyl ring dramatically alters the molecule's properties, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These same properties, however, necessitate a cautious and informed approach to its handling.

As is common with novel research compounds, comprehensive toxicological data for 3,5-Bis(trifluoromethyl)-DL-phenylalanine is not yet available. Safety Data Sheets (SDS) for similar compounds often state that the chemical, physical, and toxicological properties have not been thoroughly investigated. In the absence of specific data, a risk-based safety paradigm is not just recommended, but essential. This guide is structured to provide researchers, scientists, and drug development professionals with a self-validating system for handling this compound, grounded in the principles of chemical analogy, containment, and rigorous operational protocols.

Our core directive is to treat this compound as a potent pharmaceutical substance with a high degree of uncertainty . This classification is inferred from the known biological activity and toxicity of analogous halogenated phenylalanines. For instance, p-Fluoro-DL-phenylalanine is a known toxic antimetabolite classified as "Fatal if swallowed" (Acute Toxicity, Category 2).[3] The presence of two trifluoromethyl groups—strong electron-withdrawing moieties—suggests a high potential for biological activity and dictates the stringent handling protocols detailed herein.

Section 1: Hazard Profile and Risk Assessment

Physicochemical and Toxicological Overview

A comprehensive understanding of a compound's properties is the foundation of a robust safety plan. While specific experimental data for 3,5-Bis(trifluoromethyl)-DL-phenylalanine is scarce, we can compile known information and make informed inferences from closely related structures.

| Property | Value / Assessment | Rationale & Source |

| Chemical Formula | C₁₁H₉F₆NO₂ | Indofine Chemical Company |

| Molecular Weight | 301.19 g/mol | Indofine Chemical Company |

| CAS Number | 237076-69-6 | Indofine Chemical Company |

| Appearance | White to off-white crystalline powder. | Based on analogous compounds.[4] |

| Solubility | Expected to have low solubility in water but be soluble in organic solvents like methanol and ethanol. | Based on 2-Trifluoromethyl-DL-phenylalanine.[4] |

| Thermal Stability | Stable under recommended storage conditions. However, thermal decomposition of fluorinated aromatics can release hazardous substances like carbon oxides, nitrogen oxides, and hydrogen fluoride.[5][6] | Sigma-Aldrich; Ellis, G.P. et al. (1970) |

| Occupational Exposure Limit (OEL) | Not Established. | Apollo Scientific SDS |

| Inferred Hazard Classification | Assumed Potent Compound (Occupational Exposure Band 4/5 Equivalent). Handle with containment to prevent any direct exposure. | Based on the high toxicity of analogous compounds like p-Fluoro-DL-phenylalanine.[3][7] |

Primary Hazards

-

Inhalation: As a fine powder, the primary risk is the inhalation of airborne particles, which could lead to systemic toxicity.

-

Dermal Contact: May be harmful if absorbed through the skin. Fluorinated compounds can have variable dermal penetration.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Based on analogues, ingestion may be fatal.[3]

-

Unknown Long-Term Effects: Due to the lack of data, chronic effects from repeated low-level exposure are unknown and must be prevented.

Section 2: The Hierarchy of Controls: A Self-Validating Safety System

For potent compounds of unknown toxicity, relying solely on Personal Protective Equipment (PPE) is insufficient. A multi-layered, self-validating system based on the industrial hygiene "Hierarchy of Controls" is required. This approach prioritizes engineering solutions to contain the hazard at its source.

Caption: Workflow for the safe weighing of potent solid compounds.

Methodology:

-

Preparation: Ensure the powder containment enclosure or glovebox is certified and operating correctly. Prepare all necessary materials (spatulas, weigh paper, vials, secondary containment) and place them inside the enclosure before starting.

-

Don PPE: Wear a lab coat, safety goggles, a face shield, and two pairs of chemical-resistant nitrile gloves.

-

Tare & Transfer: With hands inside the enclosure (or using glovebox gloves), place a tared weigh boat on the analytical balance. Carefully transfer the desired amount of powder using a dedicated spatula, minimizing any disturbance that could create dust.

-

Seal: Immediately and securely cap the primary container (e.g., vial). Place this vial into a labeled, sealed secondary container before removing it from the containment enclosure.

-

Initial Decontamination: Wipe down the spatula, weigh boat, and any affected surfaces inside the enclosure with a suitable solvent (e.g., methanol or ethanol) on a disposable wipe.

-

Waste Management: Place all disposable items (weigh boat, wipes, outer gloves) into a dedicated, sealed waste bag inside the enclosure.

-

Final Decontamination: After removing the sealed secondary container, thoroughly decontaminate the interior of the enclosure according to site-specific procedures.

SOP: Preparation of Solutions

-

Location: All work must be done inside a certified chemical fume hood.

-

Transfer: If starting from the solid, weigh the compound directly into the vessel in which it will be dissolved, following the weighing SOP above.

-

Solvent Addition: Slowly add the solvent to the vessel via pipette or cannula to avoid splashing.

-

Dissolution: Cap the vessel and mix using a vortex or magnetic stirrer. Avoid sonication in an open bath, which can generate aerosols. If heating is required, use a controlled heating block and ensure the vessel is appropriately vented to prevent pressure buildup.

Section 4: Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is critical for secondary protection.

-

Hand Protection: Use double-gloving with chemical-resistant nitrile gloves. The outer pair should be removed and disposed of immediately after handling the compound, especially the powder.

-

Eye and Face Protection: Chemical safety goggles are mandatory at all times. When handling the powder outside of a glovebox (e.g., in a powder hood), a full-face shield must be worn over the goggles to protect against accidental splashes to the face. [8]* Body Protection: A professional lab coat is required. For large-scale operations or during spill cleanup, a disposable chemical-resistant suit (e.g., Tychem) may be necessary. [5]* Respiratory Protection:

-

For weighing in a powder hood or during spill cleanup of the powder, a NIOSH-approved respirator with P100 (HEPA) cartridges is required.

-

For work with solutions in a properly functioning fume hood, respiratory protection is typically not required but should be available based on a risk assessment.

-

Section 5: Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spill Cleanup (Solid):

-

Evacuate the immediate area and restrict access.

-

Don appropriate PPE, including respiratory protection (P100 respirator).

-

Gently cover the spill with absorbent pads wetted with a small amount of water to prevent dust from becoming airborne. Do NOT dry sweep.

-

Carefully wipe up the material, working from the outside in.

-

Place all contaminated materials into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Spill Cleanup (Liquid):

-

Absorb the spill with a chemical absorbent material (e.g., vermiculite or spill pads).

-

Collect the saturated absorbent and place it into a labeled hazardous waste container.

-

Decontaminate the area with soap and water.

-

Section 6: Storage and Waste Disposal

Proper storage and disposal are crucial to prevent environmental contamination and accidental exposure.

Storage

-

Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. [9]* Keep containers tightly sealed. Some suppliers recommend storage at 2-8°C under an inert atmosphere like argon to ensure maximum stability. [10]* Store in a designated, labeled location, segregated from other less hazardous chemicals.

Waste Disposal

As a halogenated organic compound, 3,5-Bis(trifluoromethyl)-DL-phenylalanine and its associated waste must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. [11] Causality: Halogenated and non-halogenated organic wastes are treated differently for final disposal. Halogenated waste typically requires high-temperature incineration with special scrubbers to handle the acidic gases (like HF) produced. Mixing waste streams increases disposal costs and environmental risk. [12]

Caption: Waste segregation workflow for 3,5-Bis(trifluoromethyl)-DL-phenylalanine.

Procedure:

-

Segregate Waste Streams: Maintain separate, clearly labeled waste containers for:

-

Halogenated Solid Waste: Includes contaminated gloves, weigh boats, absorbent pads, etc.

-

Halogenated Organic Liquid Waste: Includes unused solutions and solvent rinses.

-

-

Use Appropriate Containers: Use only approved, leak-proof hazardous waste containers with secure screw-top caps.

-

Label Correctly: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "3,5-Bis(trifluoromethyl)-DL-phenylalanine" and any solvents present.

-

Arrange Disposal: Contact your institution's Environmental Health and Safety (EHS) department for proper disposal.

References

-

Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Indofine Chemical Company, Inc. 3,5-BIS(TRIFLUOROMETHYL)-DL-PHENYLALANINE Product Information. [Link]

-

Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. [Link]

- This cit

-

PEC Utility Management. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

-

PubChem, National Institutes of Health. p-Fluorophenylalanine. [Link]

-

Kemicentrum, Lund University. (2023). 8.1 Organic solvent waste. [Link]

-

ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]

- Ellis, G. P., et al. (1997). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.

-

Al-Zoubi, W. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1076-1104. [Link]

- This cit

-

University of British Columbia. (n.d.). Organic Solvent Waste Disposal. [Link]

-

O'Malley, M. A., & O'Malley, P. F. (2019). Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension. [Link]

- Kirsch, P. (2017). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 19(33), 22153-22161.

- This cit

- This cit

-

Ellis, G. P. (1970). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 405-407. [Link]

- This cit

- This cit

- This cit

-

GMP-Verlag. (2023). Safe Handling of Highly Potent Substances. [Link]

- This cit

- This cit

- This cit

-

Bespalov, A. Y., et al. (2010). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 160(5), 1196-1206. [Link]

-

Wang, F., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5397-5414. [Link]

-

ChemBK. (2024). 2-Trifluoromethyl-DL-phenylalanine. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ilcdover.com [ilcdover.com]

- 8. instem.com [instem.com]

- 9. pharm-int.com [pharm-int.com]

- 10. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Methodological & Application

synthesis of peptides containing 3,5-Bis(trifluoromethyl)-DL-phenylalanine

An Application Guide for the Synthesis and Utilization of Peptides Containing 3,5-Bis(trifluoromethyl)-DL-phenylalanine

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical, fluorinated amino acids into peptide scaffolds is a transformative strategy in modern medicinal chemistry and materials science. Among these, 3,5-Bis(trifluoromethyl)-DL-phenylalanine [(CF₃)₂-Phe] stands out for its profound impact on the physicochemical properties of peptides. The two powerfully electron-withdrawing trifluoromethyl groups on the phenyl ring introduce unique steric and electronic characteristics, leading to enhanced metabolic stability, modulated lipophilicity, and distinct conformational preferences. This guide provides a comprehensive overview and detailed protocols for the successful synthesis, purification, and characterization of peptides containing this versatile building block, tailored for researchers, scientists, and drug development professionals.

The Scientific Imperative for Incorporating (CF₃)₂-Phe

The strategic replacement of hydrogen with fluorine is a well-established method for optimizing the properties of bioactive molecules.[1] Incorporating 3,5-Bis(trifluoromethyl)-DL-phenylalanine into a peptide sequence offers several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring highly resistant to enzymatic hydroxylation and subsequent degradation, thereby increasing the peptide's in vivo half-life.[1][2]

-

Modulated Receptor Affinity: The bulky and highly electronegative CF₃ groups can significantly alter the peptide's interaction with its biological target. This can lead to improved binding affinity and selectivity through unique non-covalent interactions, such as fluorous interactions or altered π-π stacking.

-

Increased Lipophilicity: The fluorinated moiety increases the overall hydrophobicity of the peptide, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier.[2][3]

-

Conformational Control: The steric bulk of the two CF₃ groups can impose specific dihedral angle constraints on the peptide backbone, promoting the formation of stable secondary structures like helices or β-sheets.

-

¹⁹F NMR Probe: The presence of six magnetically equivalent fluorine atoms provides a powerful and sensitive probe for Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigation of peptide conformation, dynamics, and binding events without the background noise typical of ¹H NMR.

These attributes make (CF₃)₂-Phe an invaluable tool for developing next-generation peptide therapeutics in fields like oncology, neurology, and metabolic diseases.[2][3]

Physicochemical Profile: 3,5-Bis(trifluoromethyl)-DL-phenylalanine

A thorough understanding of the building block's properties is foundational to its successful application.

| Property | Value / Description |

| IUPAC Name | 2-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |

| Molecular Formula | C₁₁H₉F₆NO₂ |

| Molecular Weight | 313.19 g/mol |

| Appearance | White to off-white solid |

| Key Features | Highly hydrophobic; sterically demanding; strongly electron-withdrawing aromatic ring. |

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

While solution-phase synthesis is viable for certain applications, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for its efficiency, scalability, and ease of purification.[4][5] The core principle involves the stepwise addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5][6]

The primary challenge in incorporating (CF₃)₂-Phe lies in its significant steric hindrance, which can impede the coupling reaction. This guide addresses this challenge through the careful selection of reagents and optimized protocols.

Visualizing the SPPS Workflow

The iterative nature of SPPS is captured in the following workflow.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Fmoc-SPPS

This protocol provides a step-by-step methodology for the manual synthesis of a peptide containing (CF₃)₂-Phe.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

-

Amino Acids: Fmoc-3,5-Bis(trifluoromethyl)-DL-phenylalanine and other required Fmoc-protected amino acids.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents: See Table 2 for recommendations. A highly efficient activator is crucial.

-

Activator Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: Methanol (MeOH), Diethyl ether (cold).

-

Cleavage Cocktail: Reagent K (TFA:Phenol:Water:Thioanisole:TIS, 82.5:5:5:5:2.5) or a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.[7]

-

Purification: RP-HPLC system, C18 column, Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA, HPLC grade).

Step-by-Step Synthesis Workflow

Step 1: Resin Swelling

-

Place the resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add fresh deprotection solution and agitate for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-3,5-Bis(trifluoromethyl)-DL-phenylalanine Causality: Due to steric hindrance, a standard coupling protocol may be insufficient. The choice of coupling reagent is the most critical variable for success.

-

In a separate vial, dissolve Fmoc-(CF₃)₂-Phe-OH (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture. Allow to pre-activate for 1-2 minutes. The solution will typically change color.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C), though this risks increased racemization.

-

Self-Validation: Perform a Kaiser test on a small sample of beads. A positive test (blue beads) indicates incomplete coupling (free primary amines). If the test is positive, drain the vessel and repeat the coupling step with a freshly prepared activation mixture ("double coupling").

-

Once the Kaiser test is negative (colorless/yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

| Reagent | Acronym | Activation Mechanism | Suitability for (CF₃)₂-Phe |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an active ester | Good. Explicitly used for similar fluorinated phenylalanine analogues.[9] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an active ester with low racemization | Excellent. Considered one of the most effective reagents for sterically hindered couplings.[10] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based, forms active ester | Excellent. A modern, highly reactive, and safer alternative to benzotriazole-based reagents.[10] |

| HBTU/TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / tetrafluoroborate | Forms an active ester | Moderate. May require double coupling or extended reaction times for complete incorporation.[10] |

Step 4: Chain Elongation Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Global Deprotection

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the pre-chilled cleavage cocktail to the resin (approx. 10 mL/g of resin).

-

Agitate gently at room temperature for 2-4 hours. The exact time depends on the protecting groups used for other amino acids in the sequence.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization Protocols

Purification by RP-HPLC

The crude product from SPPS contains impurities that must be removed.[11] Reversed-phase HPLC is the standard method for peptide purification.[11]

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/Water, or a small amount of DMSO followed by dilution).

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 10 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A shallow gradient is recommended for optimal separation (e.g., 5-65% B over 60 minutes). The high hydrophobicity of (CF₃)₂-Phe will cause the peptide to elute at a higher ACN concentration than its non-fluorinated counterpart.

-

Detection: UV at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization

Caption: Post-synthesis purification and analysis workflow.

-

Mass Spectrometry:

-

Dissolve a small amount of the lyophilized peptide and analyze using ESI-MS or MALDI-TOF to confirm that the experimental molecular weight matches the theoretical calculated mass.[12] This is a mandatory validation step.

-

-

Analytical RP-HPLC:

-